molecular formula C7H6BrFO B151456 (3-Bromo-2-fluorophenyl)methanol CAS No. 261723-32-4

(3-Bromo-2-fluorophenyl)methanol

Cat. No. B151456
M. Wt: 205.02 g/mol
InChI Key: LIZLYZVAYZQVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and catalysts. For instance, a palladium-catalyzed method has been developed for synthesizing fluorenones from bis(2-bromophenyl)methanols, which suggests that palladium catalysts might be useful in the synthesis of related compounds such as (3-Bromo-2-fluorophenyl)methanol . Additionally, the synthesis of related compounds often involves the use of organometallic reagents, as seen in the preparation of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury from phenylmercuric chloride and 1-bromo-2,2,2-tetrafluoroethane .

Molecular Structure Analysis

Density Functional Theory (DFT) studies, such as the one carried out on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provide valuable information on the molecular structure and electronic properties of halogenated aromatic alcohols . These studies can reveal the active sites of the molecule and predict its reactivity.

Chemical Reactions Analysis

The chemical behavior of halogenated aromatic alcohols can be inferred from studies on similar compounds. For example, the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol suggests that (3-Bromo-2-fluorophenyl)methanol might also undergo reactions with retention of its ring structure or cleavage depending on the conditions and the presence of electrophilic or nucleophilic agents .

Physical and Chemical Properties Analysis

The physical properties of halogenated aromatic compounds can be studied through various spectroscopic and analytical techniques. For instance, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures have been measured, providing data on molar refraction, polarizability, and other parameters that could be relevant to (3-Bromo-2-fluorophenyl)methanol as well . The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, which could help in understanding the solid-state properties of (3-Bromo-2-fluorophenyl)methanol .

Scientific Research Applications

Synthetic Chemistry and Catalysis

(3-Bromo-2-fluorophenyl)methanol is utilized in synthetic chemistry as a precursor for various chemical reactions. It is involved in gram-scale syntheses of multi-substituted arenes using palladium-catalyzed C-H halogenation. This approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014). Additionally, (3-Bromo-2-fluorophenyl)methanol derivatives are used in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, showcasing its role in facilitating complex organic transformations (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Material Science and Membrane Technology

The compound is also significant in material science, particularly in the development of proton exchange membranes. For instance, bromination of derivatives of (3-Bromo-2-fluorophenyl)methanol followed by Suzuki coupling is a step in synthesizing new monomers which are then used to prepare copoly(arylene ether sulfone)s. These materials show promise due to their high proton conductivities, low water uptake, and low methanol permeabilities, making them suitable for applications like fuel cells (Wang et al., 2012).

Biochemical and Pharmaceutical Research

In the biochemical realm, enzymatic desymmetrization of derivatives of (3-Bromo-2-fluorophenyl)methanol has been investigated for producing enantiomerically pure compounds. This process involves lipase-catalyzed enantioselective alcoholysis, highlighting the compound’s role in facilitating the synthesis of biologically active molecules (Liu et al., 2014).

Analytical Chemistry

In analytical chemistry, methods have been developed to determine the presence and concentration of (3-Bromo-2-fluorophenyl)methanol and its derivatives. For instance, high-performance liquid chromatography (HPLC) methods have been optimized for the quantitative and reproducible determination of related compounds, emphasizing the chemical’s relevance in analytical methodologies (Wang, Provan, & Helliwell, 2002).

Organic Electronics and Sensory Applications

Furthermore, (3-Bromo-2-fluorophenyl)methanol is involved in the synthesis of organic molecules with potential applications in electronic devices. For example, derivatives of this compound have been used to synthesize polymeric structures that serve as molecular logic devices, indicating its utility in the field of organic electronics and sensory applications (ZammitRamon et al., 2015).

Safety And Hazards

“(3-Bromo-2-fluorophenyl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking medical attention if swallowed .

properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLYZVAYZQVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650458
Record name (3-Bromo-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluorophenyl)methanol

CAS RN

261723-32-4
Record name (3-Bromo-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorobenzyl Alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.00 g of 3-bromo-2-fluorobenzaldehyde are dissolved in 98 ml of methanol; 560 mg of sodium borohydride are added portionwise thereto. The mixture is stirred at ambient temperature for 2 hours and then the solvent is evaporated under reduced pressure. The residue is taken up between water and ethyl acetate and the organic phase is separated, dried and concentrated under reduced pressure. The residue is purified by chromatography on silica gel, elution being carried out with a dichloromethane/methanol mixture. 1.56 g of compound are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of 3-bromo-2-fluorobenzoic acid (Fluorochem; 500 mg; 2.28 mmol) in anhydrous THF (4 mL) was slowly treated with borane-tetrahydrofuran complex (3.42 mL; 1.00 M; 3.42 mmol) and the resulting solution was stirred at RT for 2 days. Borane-tetrahydrofuran complex (3.42 mL; 1.00 M; 3.42 mmol) was added and the reaction mixture was stirred at RT for a further 3 hours. The reaction was carefully quenched with water and the mixture was concentrated. The residue was dissolved in Et2O, and the aqueous phase was saturated with K2CO3. The organic layer was separated and the aqueous phase was extracted with Et2O. The combined organic phases were washed with water and brine, dried over MgSO4 and concentrated to dryness affording the title compound as a colorless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
MC Pirrung, K Park, LN Tumey - Journal of Combinatorial …, 2002 - ACS Publications
A 19 F NMR method for encoding of combinatorial libraries has been developed. Aryl fluorides whose chemical shifts are modified by aromatic substituents were prepared and attached …
Number of citations: 35 pubs.acs.org
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted structural optimization of the glycine amide …
Number of citations: 4 www.sciencedirect.com

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